molecular formula C9H11NO3 B1342859 Ethyl 2-(pyridin-2-yloxy)acetate CAS No. 90972-27-3

Ethyl 2-(pyridin-2-yloxy)acetate

Cat. No. B1342859
CAS RN: 90972-27-3
M. Wt: 181.19 g/mol
InChI Key: OVKQSNSEARBPSV-UHFFFAOYSA-N
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Description

Ethyl 2-(pyridin-2-yloxy)acetate is a compound that is part of a broader class of pyridine derivatives, which are known for their diverse pharmacological properties and applications in various chemical syntheses. The pyridine moiety is a common structure in many drugs and is also used as a building block in polymer chemistry, as well as in the synthesis of various heterocyclic compounds .

Synthesis Analysis

The synthesis of ethyl 2-(pyridin-2-yloxy)acetate derivatives can be achieved through various chemical reactions. For instance, the use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids has been demonstrated, which can be selectively removed after polymerization either chemically under alkaline conditions or thermally . Additionally, the synthesis of related compounds, such as ethyl 2-[1-(pyridine-2-yl)ethoxy] acetate, has been reported using 2-ethylpyridine through reactions like the Whol-Ziegler reaction, Williamson reaction, and esterification . These methods highlight the versatility of pyridine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of ethyl 2-(pyridin-2-yloxy)acetate derivatives can be characterized by techniques such as NMR, mass spectroscopy, and single-crystal X-ray diffraction studies. For example, the crystal structure of a related compound, ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate, is stabilized by various intermolecular interactions, including hydrogen bonds and π interactions, which contribute to its supramolecular architecture . Such detailed structural analysis is crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Pyridine derivatives participate in a wide range of chemical reactions. They can be used to synthesize various heterocyclic compounds, such as pyran, pyridine, and pyridazine derivatives . Additionally, they can react with different reagents to form compounds with potential antitumor activity or to create libraries of important pyrrole systems . The reactivity of these compounds is also explored in the context of memory enhancement in mice, indicating potential biological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-(pyridin-2-yloxy)acetate derivatives are influenced by their molecular structure. For instance, the presence of hydrogen bond interactions and π interactions can affect the compound's solubility and stability . The electronic properties of these compounds can be quantified using density functional theory calculations, which provide insights into their reactivity and potential as pharmacological agents . Additionally, the thermal and chemical stability of these compounds under various conditions is an important aspect of their physical properties, as demonstrated by the stability of the 2-(pyridin-2-yl)ethyl protecting group under acidic conditions .

Scientific Research Applications

Process Intensification in Ethyl Acetate Production

Ethyl acetate, a solvent extensively utilized in paints, coatings, and flavors, benefits from process intensification techniques to enhance its production efficiency. Techniques like Reactive Distillation and Microwave Reactive Distillation have been explored for ethyl acetate production, showing advantages in energy savings and economic effectiveness. This approach overcomes chemical equilibrium limitations, presenting a promising area for the application of Ethyl 2-(pyridin-2-yloxy)acetate in improving production processes and reducing capital investments (Patil & Gnanasundaram, 2020).

Biodegradation of Gasoline Ethers

The biodegradation and fate of gasoline ether oxygenates in soil and groundwater have been extensively studied, indicating the potential role of Ethyl 2-(pyridin-2-yloxy)acetate in environmental applications. Microorganisms capable of degrading ethers like ETBE (ethyl tert-butyl ether) point towards the use of ethyl acetate derivatives in remediation processes. The aerobic biodegradation pathways involve initial hydroxylation leading to various intermediates, highlighting the chemical's utility in environmental bioremediation (Thornton et al., 2020).

Liquid Organic Hydrogen Carriers

Exploring the system of ethanol-ethyl acetate as a Liquid Organic Hydrogen Carrier (LOHC) cycle has shown that bioethanol, potentially derivable from Ethyl 2-(pyridin-2-yloxy)acetate, can be efficiently used as a renewable hydrogen carrier. This method, producing ethyl acetate and hydrogen, offers a green and energy-efficient process for hydrogen storage and transport, emphasizing the compound's relevance in sustainable energy solutions (Santacesaria et al., 2023).

Ethyl Pyruvate Analogues in Acute Pancreatitis Treatment

Ethyl pyruvate, a derivative with potential relevance to Ethyl 2-(pyridin-2-yloxy)acetate, has been investigated for its effects on acute pancreatitis. Studies demonstrate its potential in reducing pancreatic injury, systemic inflammation, and improving survival rates in murine models. These findings suggest the compound's utility in developing treatments for acute pancreatitis, marking a significant medicinal application (Yao et al., 2019).

Ethylene Oxide Sterilization

The use of ethylene oxide for sterilizing medical devices, related to the chemical functionality of Ethyl 2-(pyridin-2-yloxy)acetate, emphasizes its importance in medical applications. Ethylene oxide sterilization, benefiting from its broad-spectrum efficacy, presents a crucial role in ensuring the safety and reliability of medical devices (Mendes, Brandão, & Silva, 2007).

Safety And Hazards

Ethyl 2-(pyridin-2-yloxy)acetate is classified as a combustible liquid . It may cause serious eye irritation and may cause drowsiness or dizziness . It is recommended to handle this compound with appropriate personal protective equipment and to use it only in a well-ventilated area or outdoors .

properties

IUPAC Name

ethyl 2-pyridin-2-yloxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-12-9(11)7-13-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKQSNSEARBPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80614301
Record name Ethyl [(pyridin-2-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(pyridin-2-yloxy)acetate

CAS RN

90972-27-3
Record name Ethyl [(pyridin-2-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MS Salem, SI Sakr, WM El‐Senousy… - Archiv der …, 2013 - Wiley Online Library
A facile one‐pot four‐component reaction was utilized to construct 2‐oxo‐1,2‐dihydropyridine‐3‐carbonitrile as a scaffold for the synthesis of many fused heterocyclic systems, namely, …
FH Al-Ostoot, HA Khamees, N Prasad, F Zameer… - Journal of Molecular …, 2022 - Elsevier
Xanthine oxidase (XO) is an interesting target for the synergic treatment of several diseases such as gout, hypertension, type 2 diabetes, and kidney disease. Associated complication …
M Jyothi, A Sherapura, HA Khamees… - Journal of Molecular …, 2022 - Elsevier
Ascites malignancy is a frequent cause of morbidity and presents significant management problems which occur in many cancers. Angiogenesis plays a major role in the prognosis of …

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